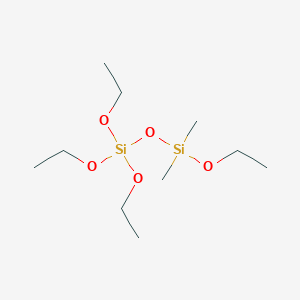
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is an organosilicon compound with the molecular formula C10H26O4Si2. This compound is part of the disiloxane family, which is characterized by the presence of a Si-O-Si linkage. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- can be synthesized through the hydrolysis of corresponding chlorosilanes followed by condensation reactions. The general synthetic route involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to form the desired disiloxane compound. The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves large-scale hydrolysis and condensation processes. The use of continuous reactors and optimized catalysts helps in achieving high yields and purity of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the production of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms higher siloxanes through the elimination of ethanol.
Oxidation: Can be oxidized to form silanols and siloxane oligomers.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Acidic or basic catalysts, controlled temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Higher siloxanes.
Oxidation: Silanols and siloxane oligomers.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of silicone resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves the hydrolysis of the ethoxy groups to form silanols, which can further condense to form siloxane linkages. The molecular targets include the silicon-oxygen bonds, which undergo various chemical transformations. The pathways involved in its reactions are primarily hydrolysis and condensation, leading to the formation of higher siloxanes and silanols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disiloxane, 1,3-dimethyl-1,1,3,3-tetramethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-: Similar structure with diethoxy groups.
Disiloxane, 1,1,3,3-tetramethyl-: Lacks the ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Uniqueness
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is unique due to its ethoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its methoxy and non-ethoxy counterparts. This reactivity makes it a valuable compound in the synthesis of higher siloxanes and other organosilicon compounds.
Eigenschaften
CAS-Nummer |
53201-01-7 |
|---|---|
Molekularformel |
C10H26O5Si2 |
Molekulargewicht |
282.48 g/mol |
IUPAC-Name |
[ethoxy(dimethyl)silyl] triethyl silicate |
InChI |
InChI=1S/C10H26O5Si2/c1-7-11-16(5,6)15-17(12-8-2,13-9-3)14-10-4/h7-10H2,1-6H3 |
InChI-Schlüssel |
OYRRQADPTVZBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)O[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




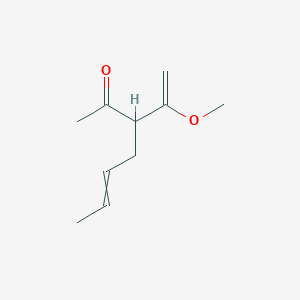
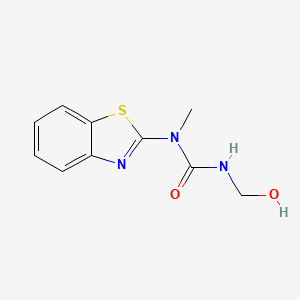
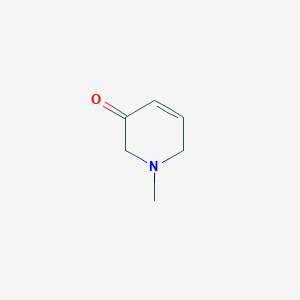
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

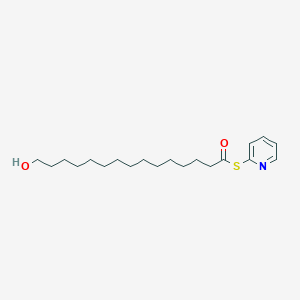
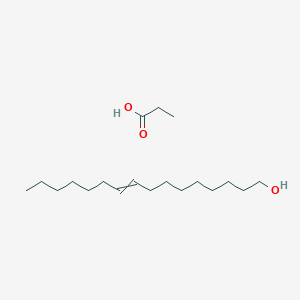
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
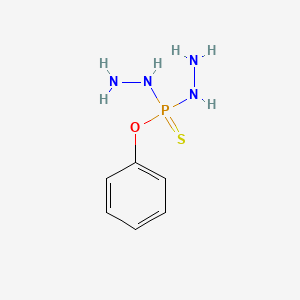
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
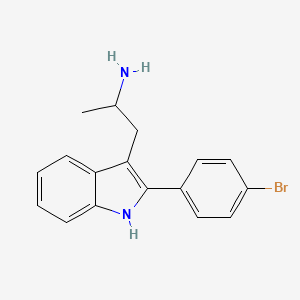
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
